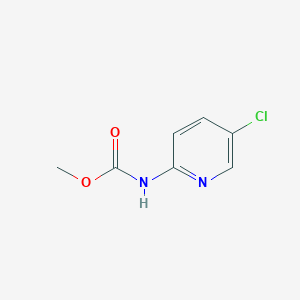![molecular formula C15H12BrClN2O2 B15018488 N-(4-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15018488.png)
N-(4-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve the desired yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be compared with other similar compounds such as:
- N-(4-bromophenyl)acetamide
- N-(4-chlorophenyl)acetamide
- N-(4-hydroxyphenyl)acetamide
Uniqueness: The presence of both bromine and chlorine atoms, along with the hydroxyl group, makes N-{4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE unique
Properties
Molecular Formula |
C15H12BrClN2O2 |
|---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
N-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(20)19-13-4-2-12(3-5-13)18-8-10-6-11(16)7-14(17)15(10)21/h2-8,21H,1H3,(H,19,20) |
InChI Key |
DODYXZXPYQESOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B15018407.png)
![4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018409.png)
![methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15018422.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B15018435.png)
![(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine](/img/structure/B15018439.png)
![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)
![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B15018475.png)

![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B15018495.png)
![2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)

